4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole
Description
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative featuring a bromine substituent at the 4-position and a tetrahydro-2H-pyran-4-yl (THP) group at the 1-position. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring system, widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their stability and diverse reactivity. The THP group, a cyclic ether, likely enhances solubility in polar solvents compared to bulkier alkyl substituents, while the bromine atom may influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
4-bromo-1-(oxan-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3O/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
InChI Key |
KTGSDYIJJOJPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=C(C(=CC=C3)Br)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects, particularly in oncology. Research indicates that compounds with the benzo[d][1,2,3]triazole structure exhibit notable biological activities, including:
- Anticancer Properties : Studies suggest that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole may interact with specific molecular targets involved in cancer pathways. The mechanism often involves hydrogen bonding and π–π stacking interactions with nucleic acids or proteins, influencing their activity and function.
- Chemopreventive Effects : The compound has been associated with chemopreventive effects against various cancer types. This is primarily due to its ability to modulate signaling pathways that are crucial for cancer cell proliferation and survival.
Organic Synthesis
In organic synthesis, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole serves as a versatile intermediate. Its applications include:
- Synthesis of Novel Compounds : The compound can be utilized as a building block for synthesizing other heterocyclic compounds or pharmacologically active molecules. It is often involved in multi-step organic reactions where palladium catalysts and boron reagents are common reagents.
- Development of Functional Materials : The unique properties of this compound make it suitable for developing functional materials with specific electronic or optical characteristics. Its ability to form stable complexes with metals can be exploited in material science applications.
Structure-Activity Relationship Studies
The structural uniqueness of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole allows for extensive structure-activity relationship (SAR) studies. These studies help in understanding how variations in its structure can affect biological activity and chemical reactivity. For instance:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Contains a pyrazole ring instead of benzo[d][1,2,3]triazole | 0.90 |
| 5-Methyl-1H-benzo[d][1,2,3]triazole | A simpler benzo[d][1,2,3]triazole without the tetrahydropyran moiety | 0.90 |
| 4-Nitro-1H-benzotriazole | Contains a nitro group instead of bromine | 0.70 |
This table illustrates the comparative analysis of similar compounds and highlights the distinctiveness of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole in terms of structural features and potential applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can participate in various binding interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Core Heterocycle Variations
Benzotriazole vs. Indazole/Thiazole Derivatives :
While the target compound contains a benzotriazole core, describes an indazole derivative with a THP substituent. Indazoles, unlike benzotriazoles, contain a pyrazole ring fused to benzene, which alters electronic properties and hydrogen-bonding capabilities. The THP group in both compounds may similarly improve solubility, but the indazole’s NH group could enhance intermolecular hydrogen bonding .Triazole-Thiones vs. Benzotriazoles :
reports a triazole-thione derivative with bromophenyl and methylphenyl substituents. The thione (C=S) group introduces distinct IR absorptions (e.g., 1212 cm⁻¹) compared to the C-Br stretch (533 cm⁻¹) in the target compound. The absence of a sulfur atom in the target compound may reduce its polarity and alter reactivity .
Halogen and Alkyl/Aryl Substituents
- Bromine vs. Chlorine: compares chloro and bromo isostructural derivatives, noting that bromine’s larger atomic radius may influence crystal packing via halogen-halogen interactions. For example, Br⋯Br contacts (3.59–3.65 Å) are observed in brominated triazoles , whereas chloro analogs may exhibit weaker Cl⋯Cl interactions.
- THP vs. tert-Butyl Groups: The tert-butyl-substituted benzotriazole in (melting point 149–151°C) has higher steric bulk than the THP group.
Data Tables
Table 1: Comparative Analysis of Structural and Physical Properties
Biological Activity
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H14BrN3O, characterized by the presence of a bromine atom, a tetrahydropyran ring, and a benzo[d][1,2,3]triazole moiety. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties.
Chemical Structure
The structure of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole structure exhibit significant antibacterial properties. A study highlighted that derivatives of triazoles show remarkable selectivity against various bacterial strains, including Bacillus subtilis and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |
|---|---|---|
| 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole | E. coli | 16 |
| 5-Methyl-1H-benzo[d][1,2,3]triazole | B. subtilis | 8 |
| 4-Nitro-1H-benzotriazole | Pseudomonas aeruginosa | 32 |
The minimum inhibitory concentration (MIC) values indicate that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole exhibits effective antibacterial activity comparable to known antibiotics such as ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds with the benzo[d][1,2,3]triazole moiety have been associated with chemopreventive and chemotherapeutic effects against various cancer cell lines. The mechanism of action typically involves interaction with specific molecular targets that influence biological pathways relevant to cancer progression .
Case Study: Anticancer Efficacy
In a recent study involving several derivatives of triazoles:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The derivative exhibited significant cytotoxic effects with IC50 values in the low micromolar range.
The biological activity of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is attributed to its ability to form hydrogen bonds and π–π stacking interactions with nucleic acids and proteins. This interaction can influence their activity and function significantly .
Molecular Docking Studies
Molecular docking studies have shown that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These studies provide insights into the binding affinities and possible therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole, and what key challenges arise during synthesis?
The compound can be synthesized via multi-step reactions, typically starting with the formation of the benzotriazole core followed by functionalization. A common approach involves:
- Core Formation : Cyclization of substituted benzene precursors with nitrating agents to form the triazole ring .
- Bromination : Use of N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce the bromine substituent .
- Tetrahydro-2H-pyran Introduction : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the tetrahydro-2H-pyran group .
Key Challenges : - Regioselectivity : Competing bromination at alternative positions requires careful control of reaction conditions (e.g., solvent polarity, temperature) .
- Purification : Column chromatography or recrystallization is often needed to isolate the product from byproducts like dibrominated analogues .
Q. How should researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing C4 vs. C5 bromination) and the presence of the tetrahydro-2H-pyran moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHBrNO has a theoretical MW of 294.03 g/mol) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the spatial arrangement of substituents .
- HPLC-PDA : Quantifies purity (>95% is typical for research-grade material) and detects trace impurities .
Q. What safety precautions are critical when handling this compound?
- Toxicity : The bromine substituent and aromatic core may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) due to potential exothermic decomposition .
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step in the synthesis?
Key parameters include:
- Catalyst System : Use Pd(PPh) (2–5 mol%) with CsCO as a base in THF/HO (3:1) at 80°C .
- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric control, reducing homocoupling byproducts .
- Microwave Assistance : Reduces reaction time (30–60 min vs. 12–24 h conventionally) and increases yields by 10–15% .
Data Contradictions : Some studies report lower yields (<50%) with electron-deficient boronic acids, necessitating pre-activation via trifluoroborate salts .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
The bromine atom activates the triazole ring for SNAr via:
- Electrophilicity Enhancement : The electron-withdrawing triazole and bromine groups create a partial positive charge at C4, facilitating attack by nucleophiles (e.g., amines, thiols) .
- Leaving Group Ability : Bromine’s moderate leaving group capacity (vs. Cl or F) balances reactivity and stability in polar aprotic solvents (e.g., DMF) .
Contradictions : Competing elimination pathways may dominate in strongly basic conditions (e.g., NaOH), forming dehydrohalogenated byproducts .
Q. How does the tetrahydro-2H-pyran substituent influence the compound’s biological activity in enzyme inhibition studies?
- Hydrophobic Interactions : The pyran ring enhances binding to hydrophobic pockets in enzymes (e.g., kinases) .
- Conformational Restriction : The chair conformation of the pyran group pre-organizes the molecule for target engagement, improving binding entropy .
Case Study : Derivatives of this compound showed IC values <1 µM against PI3Kα due to pyran-mediated π-stacking with Phe residue in the active site .
Q. How should researchers resolve contradictions in spectral data between computational predictions and experimental results?
- DFT Calculations : Compare computed H NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify misassignments .
- Isotopic Labeling : Use N-labeled analogues to confirm triazole nitrogen environments via 2D HSQC .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening, which computational models may overlook .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology .
- Crystallization Control : Seeded crystallization with defined polymorphs ensures consistent particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
